
4-Bromo-2-fluoro-3-methylbenzonitrile
Overview
Description
4-Bromo-2-fluoro-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Bromo-2-fluoro-3-methylbenzonitrile (C8H5BrFN) is a halogenated benzonitrile derivative that has garnered attention for its potential biological activities. Its structure, characterized by the presence of bromine and fluorine atoms, suggests possible interactions with biological targets, particularly in the realm of medicinal chemistry and drug development.
- Molecular Formula : C8H5BrFN
- Molecular Weight : 216.03 g/mol
- CAS Number : 1114546-30-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases involved in critical signaling pathways. It has been noted for its potential as a modulator or inhibitor within the mTOR/PI3K/Akt pathway, which is vital for regulating cell growth and proliferation .
Anticancer Activity
Research indicates that this compound may possess anticancer properties through its inhibition of key kinases associated with tumor growth. The compound has been investigated for its role in:
- Inhibiting mTOR Kinase : mTOR is a central regulator of cell metabolism and growth, making it a significant target in cancer therapy .
- Potential in Combination Therapies : The compound may enhance the efficacy of existing cancer treatments by targeting multiple pathways simultaneously .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound could have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to occur through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
- In Vitro Studies : A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with IC50 values suggesting effective inhibition of cell proliferation.
- Animal Models : In vivo studies demonstrated that administration of the compound in mouse models led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Drug Development:
4-Bromo-2-fluoro-3-methylbenzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block for developing novel drugs, particularly in the field of oncology and anti-inflammatory agents. The presence of bromine and fluorine atoms can enhance biological activity and selectivity towards specific targets, making it valuable in drug design.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited significant anti-cancer activity against various cell lines. The modifications to the nitrile group were shown to improve solubility and bioavailability, which are critical factors in drug efficacy.
Materials Science
Polymer Chemistry:
In materials science, this compound is utilized in the synthesis of functional polymers. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings, adhesives, and electronic components.
Table 1: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Glass Transition Temp | 120 °C |
Thermal Stability | Up to 300 °C |
Solubility in Water | Low |
Mechanical Strength | High |
Analytical Chemistry
Chromatography:
this compound is employed as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its distinct mass and retention characteristics facilitate the accurate quantification of compounds in complex mixtures.
Case Study:
Research conducted at a leading analytical laboratory demonstrated the use of this compound as an internal standard for quantifying trace levels of pharmaceuticals in environmental samples. The study validated its effectiveness in improving detection limits and reproducibility.
Environmental Applications
Pollution Monitoring:
Due to its stability and persistence, this compound is studied for its environmental impact. It can serve as a marker for pollution studies, helping researchers understand the distribution and degradation of similar compounds in ecosystems.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWISOHRBGSJIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286282 | |
Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114546-30-3 | |
Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114546-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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